Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
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Overview
Description
Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexane ring attached to a carboxamide group, which is further linked to a pyridine ring substituted with a trifluoromethyl group and a methylsulfonylamino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes or ketones with ammonia or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Attachment of the Methylsulfonylamino Group: This step involves the reaction of the pyridine derivative with methylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Cyclohexanecarboxamide: The final step involves the reaction of the substituted pyridine with cyclohexanecarboxylic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound’s overall structure allows it to interact with various enzymes and receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxamide, N-(2-aminoethyl)-N-methyl-
- Cyclohexanecarboxamide, 3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-, (1R,3S)-
Uniqueness
Cyclohexanecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the presence of both the trifluoromethyl and methylsulfonylamino groups, which impart distinct chemical and physical properties
Properties
CAS No. |
141283-52-5 |
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Molecular Formula |
C14H18F3N3O3S |
Molecular Weight |
365.37 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18F3N3O3S/c1-24(22,23)20-12-11(7-10(8-18-12)14(15,16)17)19-13(21)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
AXHKEINTIBWKLT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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